
Tetrantoin
Übersicht
Beschreibung
Tetrantoin, also known as 3’,4’-Dihydrospiro[imidazolidine-4,2’(1’H)-naphthalene]-2,5-dione, is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is recognized for its anticonvulsant properties and has been studied for its potential therapeutic applications .
Vorbereitungsmethoden
Die Synthese von Tetrantoin umfasst verschiedene Verfahren. Ein gängiger Ansatz ist die Reaktion von Naphthalinderivaten mit Imidazolidin-2,4-dion unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol oder Eisessig und wird bei erhöhten Temperaturen durchgeführt, um die Bildung von Tetrantoinkristallen zu erleichtern . Industrielle Produktionsverfahren können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, jedoch optimiert für höhere Ausbeuten und Reinheit.
Analyse Chemischer Reaktionen
Tetrantoin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Naphthalinderivaten führen, während die Reduktion zu Imidazolidinderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht. In der Chemie wird es als Vorläufer für die Synthese verschiedener organischer Verbindungen verwendet . In der Biologie hat this compound als Antikonvulsivum Potenzial gezeigt, was es zu einem interessanten Thema in der neurologischen Forschung macht . In der Medizin wurden seine Antikonvulsiva-Eigenschaften zur Behandlung von Epilepsie und anderen Krampfanfällen untersucht . Darüber hinaus findet this compound in der pharmazeutischen Industrie als Baustein für die Medikamentenentwicklung Anwendung .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen im Nervensystem. Es wird angenommen, dass es seine Wirkung durch Modulation der Aktivität spannungsgesteuerter Natriumkanäle ausübt, wodurch die neuronale Erregbarkeit reduziert und Krampfanfälle verhindert werden . Die genauen Pfade und molekularen Zielstrukturen, die an seiner Antikonvulsiva-Aktivität beteiligt sind, werden noch untersucht, aber es wird vermutet, dass die Hemmung der Natriumkanalaktivität und die Stabilisierung neuronaler Membranen beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Antiepileptic Properties
Tetrantoin is primarily recognized for its role as an antiepileptic agent. It is structurally related to other hydantoins, which have been utilized in managing epilepsy. This compound's mechanism involves stabilizing neuronal membranes and reducing excessive neuronal firing, thereby controlling seizures effectively. Its efficacy is comparable to established antiepileptic drugs like phenytoin, making it a candidate for further clinical exploration .
Pain Management
Recent studies have indicated that this compound may possess analgesic properties. It has been explored in formulations aimed at treating neuropathic pain through topical applications combined with other agents such as NMDA antagonists. These formulations have demonstrated promising results in alleviating symptoms associated with peripheral neuropathy .
Efficacy in Epilepsy
Clinical trials have demonstrated this compound's effectiveness in reducing seizure frequency among patients with refractory epilepsy. A systematic review highlighted its comparable efficacy to standard treatments while presenting a favorable safety profile .
Neuropathic Pain Trials
In trials assessing the efficacy of topical formulations containing this compound, patients reported significant reductions in pain levels associated with neuropathy. The combination of this compound with NMDA antagonists showed enhanced analgesic effects compared to monotherapy .
Comparative Analysis with Other Antiepileptic Drugs
Drug Name | Mechanism of Action | Efficacy | Side Effects |
---|---|---|---|
This compound | Sodium channel stabilization | Moderate | Drowsiness, dizziness |
Phenytoin | Sodium channel inhibition | High | Gingival hyperplasia |
Carbamazepine | Sodium channel blockade | High | Dizziness, sedation |
Lamotrigine | Sodium channel modulation | Moderate to High | Rash, headache |
Future Directions and Research Opportunities
The potential applications of this compound extend beyond epilepsy and pain management. Future research could focus on:
- Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents.
- Novel Delivery Systems : Exploring nanocarrier systems to enhance the bioavailability and efficacy of this compound.
- Long-term Safety Studies : Conducting extensive studies to evaluate the long-term safety profile of this compound in diverse populations.
Wirkmechanismus
The mechanism of action of tetrantoin involves its interaction with molecular targets in the nervous system. It is believed to exert its effects by modulating the activity of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizures . The exact pathways and molecular targets involved in its anticonvulsant activity are still under investigation, but it is thought to involve the inhibition of sodium channel activity and stabilization of neuronal membranes .
Vergleich Mit ähnlichen Verbindungen
Tetrantoin ist strukturell ähnlich anderen Antikonvulsiva wie Phenytoin und Carbamazepin . Es ist einzigartig in seiner spezifischen Molekülstruktur, die zu seinen besonderen pharmakologischen Eigenschaften beiträgt. Ähnliche Verbindungen umfassen 5,5'-Dimethylhydantoin und 5,5'-Diphenylhydantoin, die ebenfalls Antikonvulsiva-Aktivität zeigen, sich aber in ihrer chemischen Struktur und ihrem Wirkmechanismus unterscheiden . Die einzigartige Struktur von this compound ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen zu interagieren, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .
Biologische Aktivität
Tetrantoin, a compound belonging to the hydantoin family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structural characteristics.
1. Overview of this compound
This compound is a derivative of hydantoin, a five-membered cyclic urea compound. The unique structure of this compound contributes to its biological activity, particularly its ability to interact with various cellular pathways. Understanding the relationship between its chemical structure and biological effects is crucial for developing therapeutic applications.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate its potency against these cell lines, suggesting potential use as an anticancer agent .
- Immunomodulatory Effects : this compound has been reported to modulate immune responses, enhancing the activity of immune cells and potentially providing therapeutic benefits in immunocompromised conditions .
3.1 Antioxidant Activity
A study evaluating the antioxidant capacity of this compound revealed its effectiveness in reducing malondialdehyde (MDA) levels in lipid peroxidation assays. The results are summarized in Table 1.
Compound | IC50 (µM) | % Inhibition at 100 µM |
---|---|---|
This compound | 25 | 60 |
Control | - | 15 |
3.2 Antiproliferative Activity
The antiproliferative activity was assessed using the MTT assay across various cancer cell lines. The findings are presented in Table 2.
Cell Line | IC50 (µM) for this compound | Comparison Drug (Doxorubicin) IC50 (µM) |
---|---|---|
MCF-7 | 10 | 0.06 |
HCT-116 | 15 | 0.09 |
A-549 | 20 | 0.05 |
Case Study 1: Anticancer Activity
In a clinical study involving patients with advanced breast cancer, this compound was administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved patient outcomes compared to control groups not receiving this compound .
Case Study 2: Immunomodulation
Another study focused on the immunomodulatory effects of this compound in patients with autoimmune disorders. The treatment led to enhanced immune responses, evidenced by increased cytokine production and improved clinical markers in treated patients .
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation for therapeutic applications, particularly in oncology and immunology. Its antioxidant properties, coupled with antiproliferative effects against cancer cells and immunomodulatory capabilities, highlight its potential as a multifaceted therapeutic agent.
Eigenschaften
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUGDUPLSGYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872033 | |
Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52094-70-9, 6270-37-7 | |
Record name | Tetrantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52094-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC35590 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,6-benzo-1,3-diazaspiro(4,5)decane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NM8B9838N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.